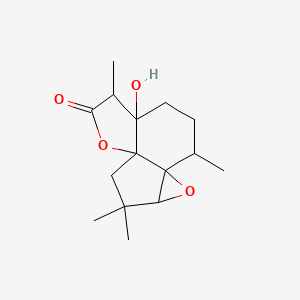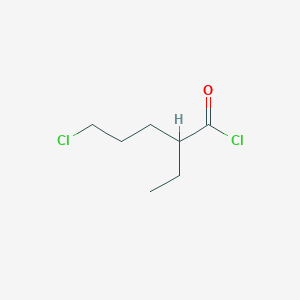
5-Chloro-2-ethylpentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethylpentanoyl chloride: is an organic compound with the molecular formula C7H13ClO. It is a derivative of pentanoyl chloride, where a chlorine atom is substituted at the 5th position and an ethyl group at the 2nd position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpentanoic acid: One common method involves the chlorination of 2-ethylpentanoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, producing 5-Chloro-2-ethylpentanoyl chloride and releasing sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Chloro-2-ethylpentanoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 5-chloro-2-ethylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 5-chloro-2-ethylpentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) under basic or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Reduction: 5-chloro-2-ethylpentanol.
Oxidation: 5-chloro-2-ethylpentanoic acid.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: It is a precursor in the synthesis of drugs, particularly those with antibacterial and antiviral properties.
Industry:
Agrochemicals: Used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-ethylpentanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceuticals, the resulting amides or esters may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Chloropentanoyl chloride
- 3-Chloropentanoyl chloride
- 4-Chloropentanoyl chloride
Comparison:
- Reactivity: 5-Chloro-2-ethylpentanoyl chloride has unique reactivity due to the presence of both the chlorine atom and the ethyl group, which can influence its steric and electronic properties.
- Applications: While similar compounds may also be used in organic synthesis, the specific substitution pattern in this compound makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
71959-66-5 |
|---|---|
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
5-chloro-2-ethylpentanoyl chloride |
InChI |
InChI=1S/C7H12Cl2O/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3 |
Clé InChI |
PNXNOIFYBVCGKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


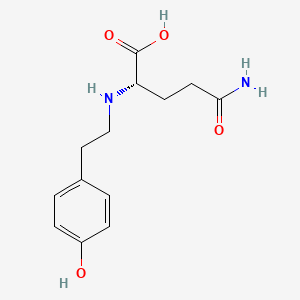
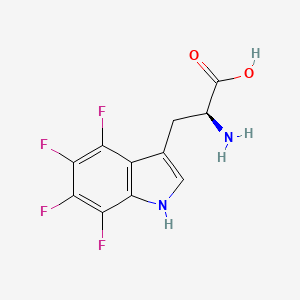
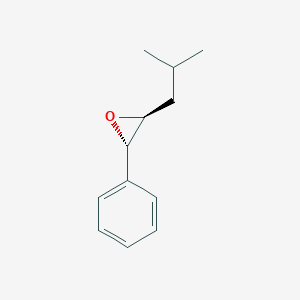
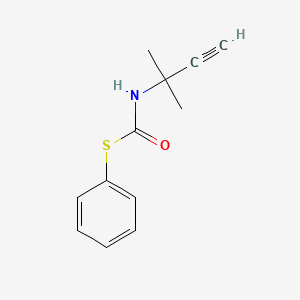
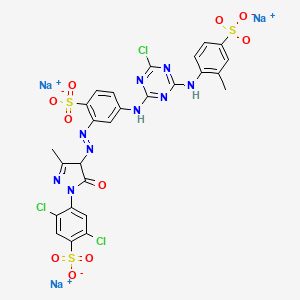
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

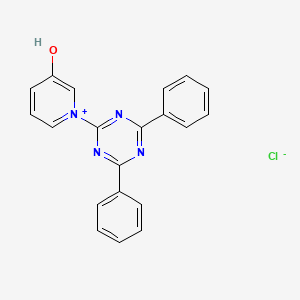
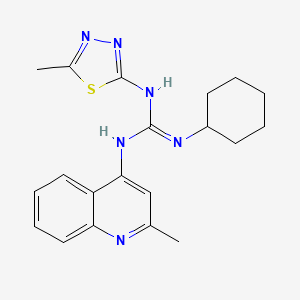
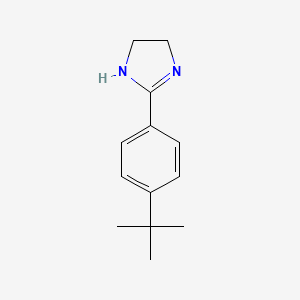

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
